Bienvenue dans la boutique en ligne BenchChem!

4-(4-Aminophenoxy)picolinic acid

Anticancer Kinase Inhibitor c-Met

This bifunctional scaffold uniquely combines a metal-chelating picolinic acid with a flexible aminophenoxy linker, delivering both a carboxylic acid for amide coupling and a primary aromatic amine for urea formation—functional handles essential for constructing potent kinase inhibitor pharmacophores. It is the mandated key intermediate for synthesizing sorafenib and regorafenib, and the foundational building block for novel c-Met inhibitors. Derivatives built on this scaffold demonstrate nanomolar c-Met inhibition (IC50 = 46.5 nM) and superior antiproliferative activity against A549 cells (IC50 = 0.26 μM), outperforming cabozantinib. Also supplied as a certified reference standard (Sorafenib Impurity 7) for HPLC method validation and ANDA regulatory compliance.

Molecular Formula C12H10N2O3
Molecular Weight 230.223
CAS No. 1012058-77-3
Cat. No. B580326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenoxy)picolinic acid
CAS1012058-77-3
Synonyms4-(4-Aminophenoxy)-2-pyridinecarboxylic Acid; 
Molecular FormulaC12H10N2O3
Molecular Weight230.223
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)O
InChIInChI=1S/C12H10N2O3/c13-8-1-3-9(4-2-8)17-10-5-6-14-11(7-10)12(15)16/h1-7H,13H2,(H,15,16)
InChIKeyGNHAPVOOPOBNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminophenoxy)picolinic acid (CAS 1012058-77-3): Critical Intermediate in Anticancer Agent Development


4-(4-Aminophenoxy)picolinic acid (CAS 1012058-77-3) is a bifunctional heterocyclic building block featuring a picolinic acid core linked via an ether bond to an aminophenoxy group . Its primary and most well-documented application is as a key intermediate in the synthesis of sorafenib analogs, a class of multi-kinase inhibitors used in cancer therapy [1]. The compound's structure, combining a metal-chelating picolinic acid with a flexible aminophenoxy linker, provides essential functional handles for derivatization into advanced pharmacophores .

4-(4-Aminophenoxy)picolinic acid: Why Generic Picolinates Fail as Functional Replacements


Simple picolinic acid derivatives cannot substitute for 4-(4-aminophenoxy)picolinic acid in advanced applications. The precise positioning of the 4-aminophenoxy group is critical for downstream derivatization, enabling the construction of potent kinase inhibitor pharmacophores, such as those targeting c-Met, which other isomers or simple picolinates lack . Furthermore, the bifunctional nature of this molecule—offering both a carboxylic acid for amide coupling and a primary aromatic amine for urea formation—is a structural prerequisite for synthesizing specific sorafenib analogs, and cannot be replicated by generic, single-functional-group picolinate building blocks . The quantitative data in Section 3 demonstrates why this specific substitution pattern yields superior biological outcomes compared to related analogs.

Quantitative Evidence for 4-(4-Aminophenoxy)picolinic acid: Key Comparator Data


Superior c-Met Kinase Inhibition vs. Cabozantinib in A549 Lung Cancer Cells

Derivatives synthesized from the 4-(4-aminophenoxy)picolinic acid scaffold exhibit enhanced c-Met inhibition compared to the established clinical kinase inhibitor cabozantinib. The lead derivative (compound 46) demonstrated significantly higher potency in A549 cells, underscoring the scaffold's value in generating superior antitumor agents .

Anticancer Kinase Inhibitor c-Met

Nanomolar c-Met Kinase Domain Binding Affinity

A derivative of the target compound demonstrates potent binding to the c-Met kinase domain. Compound 46, derived from 4-(4-aminophenoxy)picolinic acid, achieved an IC50 of 46.5 nM against c-Met kinase . This potency is consistent with the class of type II kinase inhibitors, which often rely on a picolinamide moiety for hinge binding.

Kinase Inhibition c-Met Molecular Targeting

Essential Intermediate for Sorafenib and Regorafenib Synthesis

4-(4-Aminophenoxy)picolinic acid is a critical and structurally required intermediate in the synthesis of the FDA-approved multi-kinase inhibitors sorafenib and regorafenib. Alternative picolinic acid isomers cannot be used in this synthetic route. A recent practical method utilizes this compound to prepare 4-(4-aminophenoxy)-N-methylpicolinamide, a direct precursor to sorafenib, and its fluorinated analog for regorafenib .

Synthetic Intermediate Sorafenib Process Chemistry

Regulated Impurity in Sorafenib Drug Product

4-(4-Aminophenoxy)picolinic acid is officially classified and supplied as 'Sorafenib Impurity 7' or 'Sorafenib Related Compound 19'. This designation means it is a known, regulated impurity that must be monitored and controlled during the manufacture and quality control of sorafenib drug products. Unlike a generic picolinic acid derivative, its procurement is driven by specific pharmacopoeial and regulatory requirements .

Pharmaceutical Impurity Quality Control Regulatory Compliance

Solubility Profile for DMSO-Based Biological Assays

The compound exhibits a solubility profile that is suitable for standard biological assays, being slightly soluble in DMSO and very slightly soluble in methanol. This is a critical consideration for compound management and assay preparation in early drug discovery . While many picolinic acid derivatives share similar solubility characteristics, this data confirms the compound's compatibility with common laboratory solvents.

Solubility Formulation Assay Development

Optimal Scientific and Industrial Application Scenarios for 4-(4-Aminophenoxy)picolinic acid


Medicinal Chemistry: Synthesis of c-Met Kinase Inhibitors

This compound is the foundational building block for designing and synthesizing novel c-Met kinase inhibitors. As demonstrated by Dai et al., the 4-(4-aminophenoxy)picolinamide scaffold can be derivatized to yield compounds with significantly enhanced antiproliferative activity against A549 cells (IC50 = 0.26 μM) and potent c-Met kinase inhibition (IC50 = 46.5 nM), outperforming cabozantinib in cellular assays . This makes it an ideal starting material for structure-activity relationship (SAR) studies targeting c-Met-driven cancers.

Pharmaceutical Process Chemistry: Manufacture of Sorafenib and Regorafenib

This compound is a non-substitutable intermediate in the industrial-scale synthesis of the multi-kinase inhibitors sorafenib and regorafenib. A practical and efficient synthetic method utilizes 4-(4-aminophenoxy)picolinic acid as the key starting material to produce the advanced intermediates 4-(4-aminophenoxy)-N-methylpicolinamide and 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, respectively . Its use is mandated by the established synthetic routes for these blockbuster oncology drugs.

Analytical Chemistry & Quality Control: Impurity Reference Standard for Sorafenib

Procure this compound as a certified reference standard (e.g., Sorafenib Impurity 7) for use in pharmaceutical quality control. Its defined role as a regulated impurity in sorafenib drug substance and product necessitates its use in HPLC method development, validation, and routine batch release testing to ensure compliance with regulatory specifications .

Academic & Preclinical Research: Kinase Selectivity Profiling

Researchers investigating the selectivity profiles of novel kinase inhibitors can use derivatives of this scaffold as tool compounds. The nanomolar potency against c-Met kinase makes it a valuable starting point for designing inhibitors to probe c-Met signaling pathways and for exploring combination therapies in preclinical oncology models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Aminophenoxy)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.